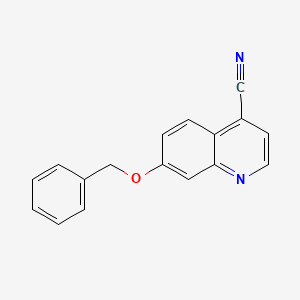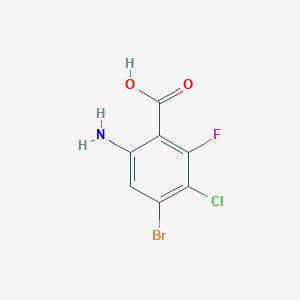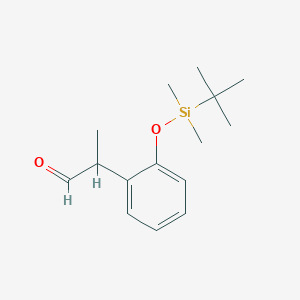![molecular formula C16H14N2O2 B11853554 Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 3-position and an ethyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone, followed by esterification. One common method is the condensation of 2-aminopyridine with benzaldehyde in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the imidazo[1,2-a]pyridine core.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Substituted phenyl and pyridine derivatives.
Scientific Research Applications
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with DNA to interfere with replication and transcription processes. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but different substitution pattern, leading to distinct biological activities.
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate: Contains a formyl group instead of a phenyl group, affecting its reactivity and applications.
3-Bromoimidazo[1,2-a]pyridine derivatives: Bromine substitution introduces different electronic and steric effects, influencing the compound’s properties.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-15(12-8-4-3-5-9-12)18-11-7-6-10-13(18)17-14/h3-11H,2H2,1H3 |
InChI Key |
SWBLQJGCDCWQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)

![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)



![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)





